molecular formula C13H24O3 B14440672 Methyl 2-butyl-3-oxooctanoate CAS No. 74583-78-1

Methyl 2-butyl-3-oxooctanoate

Cat. No.: B14440672
CAS No.: 74583-78-1
M. Wt: 228.33 g/mol
InChI Key: CGVHOSUEYSHIIE-UHFFFAOYSA-N
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Description

Methyl 2-butyl-3-oxooctanoate is an organic compound that belongs to the class of esters It is characterized by its unique structure, which includes a methyl group, a butyl group, and an oxooctanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-butyl-3-oxooctanoate can be synthesized through several methods. One common approach involves the esterification of 2-butyl-3-oxooctanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of solid acid catalysts can enhance the reaction efficiency and reduce the need for extensive purification steps.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-butyl-3-oxooctanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted esters or other functionalized compounds.

Scientific Research Applications

Methyl 2-butyl-3-oxooctanoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: This compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 2-butyl-3-oxooctanoate involves its interaction with various molecular targets. In enzymatic reactions, it may act as a substrate for esterases, which catalyze the hydrolysis of the ester bond. The resulting products can then participate in further metabolic pathways. Additionally, its reactivity with nucleophiles and electrophiles makes it a versatile intermediate in chemical synthesis.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-oxobutanoate: Similar in structure but with a shorter carbon chain.

    Ethyl 2-butyl-3-oxooctanoate: Similar but with an ethyl group instead of a methyl group.

    Methyl 2-butyl-3-oxononanoate: Similar but with a longer carbon chain.

Uniqueness

Methyl 2-butyl-3-oxooctanoate is unique due to its specific combination of functional groups and carbon chain length, which confer distinct reactivity and properties. Its structure allows for diverse chemical transformations and applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

CAS No.

74583-78-1

Molecular Formula

C13H24O3

Molecular Weight

228.33 g/mol

IUPAC Name

methyl 2-butyl-3-oxooctanoate

InChI

InChI=1S/C13H24O3/c1-4-6-8-10-12(14)11(9-7-5-2)13(15)16-3/h11H,4-10H2,1-3H3

InChI Key

CGVHOSUEYSHIIE-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)C(CCCC)C(=O)OC

Origin of Product

United States

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